molecular formula C5H13NO B101178 Diethylaminomethanol CAS No. 15931-59-6

Diethylaminomethanol

Cat. No. B101178
CAS RN: 15931-59-6
M. Wt: 103.16 g/mol
InChI Key: NTMDBTSKNAXHGK-UHFFFAOYSA-N
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Description

Diethylaminomethanol, also known as 2-Diethylaminoethanol or DEAE, is a colorless, hygroscopic liquid base . It is used as a vapor phase corrosion inhibitor and is added to the water in boilers in steam humidification systems to minimize pipe corrosion . It is also used as an alkalizing agent in HVAC systems to neutralize carbonic acids .


Synthesis Analysis

Diethylaminomethanol is synthesized for various purposes. For instance, it is used in the synthesis of quaternary ammonium salts, which are widely used as phase transfer catalysts to promote reactions between immiscible phases .


Molecular Structure Analysis

The molecular formula of Diethylaminomethanol is (C2H5)2NCH2CH2OH . It has a molecular weight of 117.19 . The structure of Diethylaminomethanol includes both amine and alcohol substituents .


Chemical Reactions Analysis

Diethylaminomethanol is an organic compound with both amine and alcohol substituents. Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .


Physical And Chemical Properties Analysis

Diethylaminomethanol is a colorless liquid with a nauseating, ammonia-like odor . It has a boiling point of 161-163°C and a freezing point of -94°C . It is soluble in water, ethanol, ether, and benzene . It has a specific gravity of 0.89 .

Scientific Research Applications

Carbon Dioxide Absorption

Diethylaminomethanol, specifically 4-Diethylamino-2-butanol (DEAB), has been investigated for its potential in carbon dioxide absorption. Studies have compared its efficiency with other amines like monoethanolamine and diethanolamine in hollow fiber membrane contactors. DEAB shows promising performance in absorbing CO2, especially at higher partial pressures, and modifications in system temperature and DEAB concentration can enhance its absorption flux (Masoumi, Keshavarz, & Rastgoo, 2014).

Photochemical Applications

DEAB has been studied for its role in the photochemical cleavage of benzylic C-N bonds to release amines. This application is significant in the release of primary, secondary, and tertiary amines with high efficiency, offering potential in various chemical synthesis processes (Wang, Devalankar, & Lu, 2016).

Chemical Sensing

A chemosensor utilizing diethylaminomethanol derivatives has been developed for the detection of Cu2+ in aqueous solutions. This sensor exhibits a low detection limit and can be used for the efficient detection of copper ions, highlighting its potential in environmental monitoring and chemical analysis (Fanna et al., 2018).

Drug Permeation Studies

Diethylaminomethanol and its derivatives have been explored in the context of drug permeation. Studies have investigated the effect of ion-pairing with compounds like diethylamine on the permeation of drugs through the skin, which can have implications in developing transdermal drug delivery systems (Ma, Fang, Niu, Jiang, & He, 2008).

Methanol Synthesis

Research has explored the role of diethylaminomethanol in the low-temperature synthesis of methanol from carbon dioxide. This study provides insights into the mechanisms involved and the efficiency of the process, which is relevant in the context of sustainable fuel production and CO2 utilization (Hemmann, Frölich, Lißner, & Mertens, 2018).

Safety And Hazards

Diethylaminomethanol is combustible and toxic by ingestion and skin absorption . It causes severe skin burns and eye damage . It is also toxic if inhaled and may cause respiratory irritation . It is harmful to aquatic life .

Future Directions

Diethylaminomethanol has been reported to have antiaging effects . It has been used as an ingredient in skin care, and in cognitive function- and mood-enhancing products . Future research may focus on its potential uses in these areas.

properties

IUPAC Name

diethylaminomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6(4-2)5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMDBTSKNAXHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065973
Record name Methanol, (diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diethylamino)methanol

CAS RN

15931-59-6
Record name 1-(Diethylamino)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15931-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, 1-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015931596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, 1-(diethylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanol, (diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (diethylamino)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.411
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
WI Weaver, JK Simons, WE Baldwin - Journal of the American …, 1944 - ACS Publications
… 7 Einhorn and Sprongerts8 described the reaction products of diethylaminomethanol and piperidinomethanol with urea. Later Einhorn9 patented the reaction products of these alcohols …
Number of citations: 25 pubs.acs.org
A Noble, JC Anderson - Chemical Reviews, 2013 - ACS Publications
Reactions that utilize addition of active C− H nucleophiles to C X bonds represent some of the most fundamental carbon− carbon bond-forming processes in organic chemistry. Of …
Number of citations: 347 pubs.acs.org
J Casado, M Mosquera, LC Paz, MFR Prieto… - Journal of the Chemical …, 1984 - pubs.rsc.org
… The value obtained for pK,, corresponding to diethylaminomethanol is comparable with the value of 8.80 calculated from Hall's correlation,' with an allowance of 0.34 units for the ionic …
Number of citations: 27 pubs.rsc.org
D Tong, J Chen, D Qin, Y Ji, G Li, T An - Science of the Total Environment, 2020 - Elsevier
Organic amines are one of the most important nitrogen-containing compounds in the atmosphere, and their reactions with tropospheric ozone contribute significantly to the formation of …
Number of citations: 18 www.sciencedirect.com
J Qiu, S Yuan, H Xiao, J Liu, T Shen, Z Tan… - International Journal of …, 2023 - Elsevier
… Under the alkaline condition, diethylamine and formaldehyde form an electrophilic specie N, N-diethylaminomethanol [HOCH 2 N(CH 2 CH 3 ) 2 ] which reacts with deprotonated phenol…
Number of citations: 4 www.sciencedirect.com
SC Cheng - 1984 - search.proquest.com
Two methods of synthesising 1-aryl-3-hydroxymethyl-3-methyltriazenes have been examined. The method of Vernin's et. al. was found to be erroneous yielding bistriazenes instead. A …
Number of citations: 3 search.proquest.com
JC Nelson, JD Lutton, AE Fass - American journal of …, 1984 - Wiley Online Library
A 56‐year‐old man developed procainamide‐induced agranulocytosis. Bone marrow aspiration showed the absence of myeloid elements beyond the promyelocyte stage. …
Number of citations: 7 onlinelibrary.wiley.com
JE Fernandez - 1954 - search.proquest.com
… A model of diethylaminomethanol was constructed and a hydrogen atom removed from the methylene carbon atom. Adducts of this group with the above compounds represented as …
Number of citations: 1 search.proquest.com
CF Yam - 1975 - search.proquest.com
… Diethylaminomethanol was found to react with quinaldine to give 2-(3diethylaminoethyl ) quinal dine, even in the absence of a mineral acid, though in a much lower yield. …
Number of citations: 2 search.proquest.com
EK Fields - Journal of the American Chemical Society, 1952 - ACS Publications
R2—N—Ri ester with (1) an aldehyde or ketone and an amine,(2) an-alkylol amine,(3) an alkylidene diamine,(4) an N-disubstituted amino methyl ether,(5) an aldimine or ketimine …
Number of citations: 708 pubs.acs.org

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